

An In-depth Technical Guide on the Structural Elucidation of D-o-Tyrosine

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Compound of Interest

Compound Name: *2-Hydroxy-D-Phenylalanine*

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For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the methodologies and data pertinent to the structural elucidation of D-o-Tyrosine. Given the relative scarcity of published data for this specific isomer compared to its para counterpart (D-Tyrosine) and the more common L-Tyrosine, this document synthesizes available information on closely related compounds to present a complete analytical picture. It covers spectroscopic techniques (NMR, Mass Spectrometry, FTIR), X-ray crystallography, and chromatographic methods for chiral separation. Detailed experimental protocols are provided for key analytical techniques. Furthermore, this guide includes visualizations of the structural elucidation workflow and a representative D-amino acid signaling pathway to contextualize the biological relevance of D-amino acids like D-o-Tyrosine.

Introduction

D-o-Tyrosine (D-ortho-Tyrosine) is one of the three positional isomers of Tyrosine, with the hydroxyl group at the ortho position of the phenyl ring. Like other D-amino acids, it is less common in nature than its L-enantiomer but holds significant interest in various fields, including pharmacology and drug development, due to its potential for increased metabolic stability and unique biological activities. The precise structural characterization of D-o-Tyrosine is fundamental for understanding its chemical properties, biological functions, and for its application in the synthesis of novel peptides and pharmaceuticals. This guide outlines the essential analytical techniques employed for its structural elucidation.

Physicochemical Properties

The fundamental physical and chemical properties of a molecule are the first step in its characterization. While specific experimental data for D-o-Tyrosine is limited, the properties can be inferred from its isomers.

Property	Value (for Tyrosine Isomers)	Reference>Note
Molecular Formula	C ₉ H ₁₁ NO ₃	[1]
Molecular Weight	181.19 g/mol	[1]
Appearance	White crystalline powder	General observation for amino acids
Melting Point	Decomposes at high temperatures	[2]
Solubility	Sparingly soluble in water; soluble in dilute acids and bases	[2]
Isoelectric Point (pI)	~5.5	Estimated based on structure
Optical Rotation [α]D	Expected to be equal in magnitude but opposite in sign to L-o-Tyrosine	Theoretical principle

Spectroscopic Analysis

Spectroscopic methods are indispensable for determining the molecular structure by probing the interaction of molecules with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While a dedicated spectrum for D-o-Tyrosine is not readily available, data from DL-o-Tyrosine can be used, as enantiomers are indistinguishable in an achiral solvent.

¹H NMR Spectral Data (for DL-o-Tyrosine in DMSO-d₆)

Chemical Shift (δ , ppm)	Multiplicity	Assignment
7.11	m	Aromatic H
7.06	m	Aromatic H
6.73	m	Aromatic H
6.71	m	Aromatic H
3.43	m	α -H
3.09	dd	β -H
2.77	dd	β -H

Data sourced from a representative spectrum of DL-o-Tyrosine[3].

¹³C NMR Spectral Data (Expected for o-Tyrosine)

Chemical Shift (δ , ppm)	Assignment
~173	C=O (Carboxyl)
~155	C-OH (Aromatic)
~130-115	Aromatic Carbons
~125	Quaternary Aromatic Carbon
~56	α -C
~37	β -C

Expected chemical shifts are based on general values for substituted amino acids and related tyrosine isomers[4][5][6].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in the confirmation of its identity and structure. The mass spectrum is expected to be identical for both D- and L-o-Tyrosine.

Key Fragmentation Data (Electron Ionization - EI) for Tyrosine Isomers

m/z	Ion	Proposed Fragment
181	$[M]^+$	Molecular Ion
136	$[M - COOH]^+$	Loss of the carboxyl group
107	$[C_7H_7O]^+$	Benzyl cation resulting from cleavage of the $C\alpha-C\beta$ bond
77	$[C_6H_5]^+$	Phenyl cation
Fragmentation patterns are based on general principles and data for tyrosine isomers[7][8].		

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The FTIR spectrum for D-o-Tyrosine is expected to be identical to that of L-o-Tyrosine.

Characteristic FTIR Absorption Bands for Tyrosine

Wavenumber (cm ⁻¹)	Vibration	Functional Group
3200-2800	O-H and N-H stretch	Phenolic -OH, Carboxylic acid -OH, Amino -NH ₂
~3030	C-H stretch	Aromatic C-H
~1735	C=O stretch	Carboxylic acid C=O
~1600, ~1500	C=C stretch	Aromatic ring
~1515	N-H bend	Amino group
~1240	C-O stretch	Phenolic C-O

Data is representative for tyrosine and its derivatives [9] [10][11][12].

Crystallographic and Chromatographic Analysis

X-ray Crystallography

X-ray crystallography provides the definitive three-dimensional structure of a molecule in its crystalline state. While crystal structures for various polymorphs of L-Tyrosine have been determined, specific crystallographic data for D-o-Tyrosine is not widely published. The analysis would yield precise bond lengths, bond angles, and the absolute stereochemistry of the chiral center. The unit cell parameters for D-o-Tyrosine would be identical to those of L-o-Tyrosine, but it would crystallize in a space group that reflects its opposite chirality or in a centrosymmetric space group if it forms a racemic crystal with the L-enantiomer [13][14].

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is essential for separating enantiomers and determining the enantiomeric purity of D-o-Tyrosine. This technique uses a chiral stationary phase (CSP) that interacts differently with the D- and L-enantiomers, leading to different retention times.

Typical Chiral HPLC Parameters for Tyrosine Enantiomers

Parameter	Description
Column	Chiral stationary phase (e.g., Crown ether-based, Teicoplanin-based)[15][16]
Mobile Phase	A mixture of an organic solvent (e.g., methanol, acetonitrile) and an aqueous buffer, often with an acidic modifier (e.g., trifluoroacetic acid)[17][18]
Flow Rate	Typically 0.5 - 1.0 mL/min
Detection	UV-Vis at ~274 nm (due to the aromatic ring)
Expected Result	Baseline separation of D-o-Tyrosine and L-o-Tyrosine peaks.

Mandatory Visualizations

Experimental and Logical Workflows

The structural elucidation of a chiral molecule like D-o-Tyrosine follows a systematic workflow, integrating various analytical techniques to build a complete structural picture.

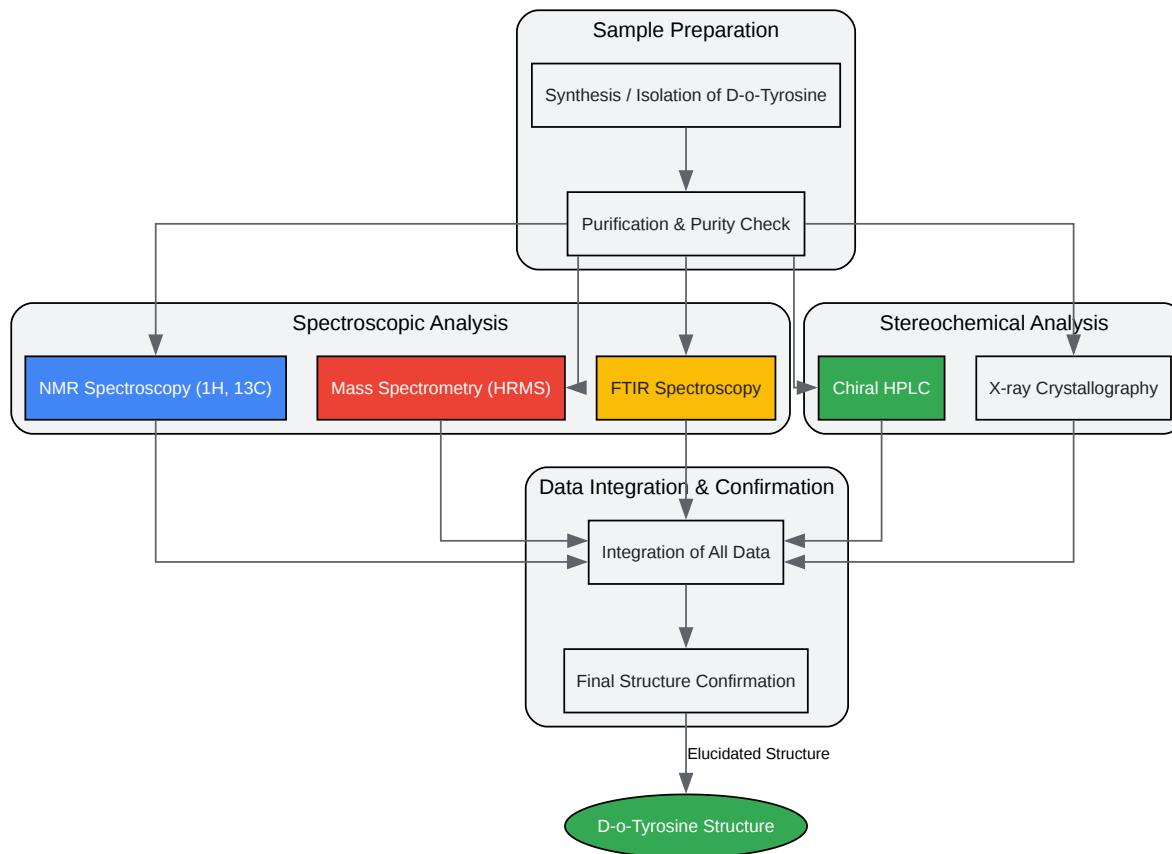
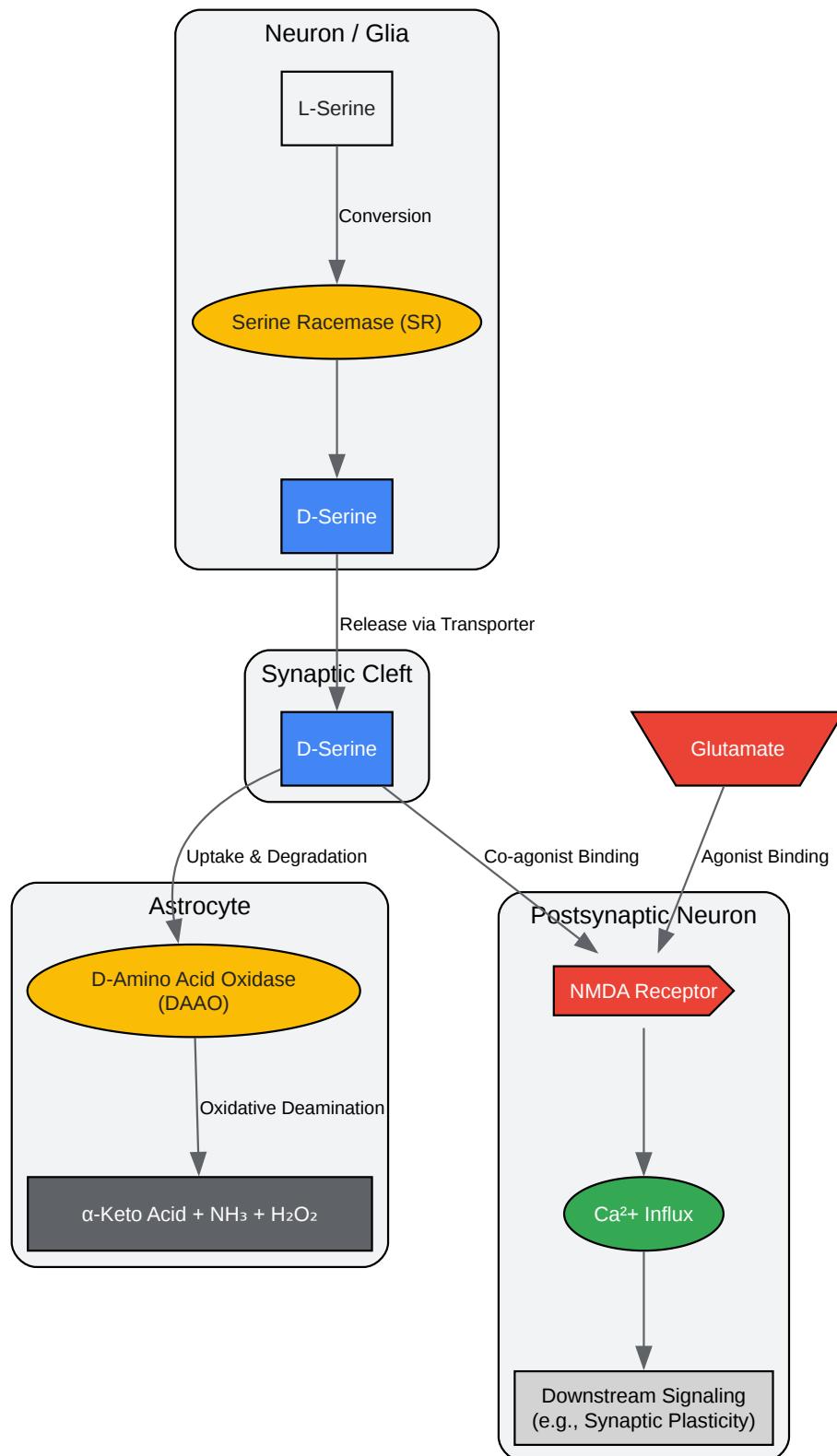
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Fig. 1: Workflow for the structural elucidation of D-o-Tyrosine.

Relevant Biological Signaling Pathway

While a specific signaling pathway for D-o-Tyrosine is not well-defined, the signaling of D-serine, another D-amino acid, provides a well-studied representative model for the biological relevance of such molecules, particularly in the central nervous system. This pathway involves

the synthesis of the D-amino acid, its action as a co-agonist at the NMDA receptor, and its subsequent degradation.



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Fig. 2: Representative D-amino acid signaling via the NMDA receptor.

Experimental Protocols

Protocol for NMR Spectroscopic Analysis

- Sample Preparation: Dissolve approximately 5-10 mg of purified D-o-Tyrosine in a suitable deuterated solvent (e.g., 0.7 mL of DMSO-d₆ or D₂O with a pH adjustment). For D₂O, lyophilize the sample from D₂O once to exchange labile protons.
- ¹H NMR Acquisition:
 - Acquire a standard 1D ¹H NMR spectrum at a field strength of 400 MHz or higher.
 - Set the spectral width to cover the range of approximately 0-12 ppm.
 - Use a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans).
 - Apply a solvent suppression technique if necessary (e.g., for the HOD peak in D₂O).
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled 1D ¹³C NMR spectrum.
 - Set the spectral width to cover the range of approximately 0-200 ppm.
 - A larger number of scans will be required due to the lower natural abundance of ¹³C.
- Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).

Protocol for Mass Spectrometric Analysis (LC-MS)

- Sample Preparation: Prepare a dilute solution of D-o-Tyrosine (e.g., 10 µg/mL) in a suitable solvent compatible with the HPLC mobile phase (e.g., water/methanol).

- Chromatography:
 - Inject the sample into an HPLC system coupled to the mass spectrometer.
 - Use a standard reversed-phase C18 column.
 - Employ a gradient elution with mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).
- Mass Spectrometry (ESI):
 - Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
 - Perform a full scan to identify the protonated molecular ion $[M+H]^+$.
 - Conduct tandem MS (MS/MS) on the parent ion to obtain the fragmentation pattern. This helps in confirming the structure.
- Data Analysis: Analyze the resulting mass spectra to confirm the molecular weight and identify characteristic fragment ions.

Protocol for Chiral HPLC Separation

- System Preparation:
 - Equip an HPLC system with a suitable chiral column, such as a CROWNPAK® CR-I(+) column.
 - Prepare the mobile phase: an aqueous solution of perchloric acid (pH ~1.0-2.0).
 - Equilibrate the column with the mobile phase at a constant flow rate (e.g., 0.8 mL/min) until a stable baseline is achieved.
- Sample Analysis:
 - Dissolve the racemic o-Tyrosine sample in the mobile phase at a low concentration (e.g., 0.1 mg/mL).
 - Inject a small volume (e.g., 5-10 μ L) of the sample onto the column.

- Monitor the elution profile using a UV detector at 274 nm.
- Data Interpretation: The two enantiomers (D-o-Tyrosine and L-o-Tyrosine) will elute at different retention times. The order of elution depends on the specific chiral stationary phase used. The identity of the D-o-Tyrosine peak can be confirmed by injecting a standard of the pure enantiomer if available.

Conclusion

The structural elucidation of D-o-Tyrosine relies on a combination of modern analytical techniques. While specific, published datasets for this particular isomer are not abundant, a comprehensive structural profile can be constructed by applying fundamental principles of spectroscopy and chromatography, and by drawing comparisons with its more studied isomers. NMR and FTIR provide the functional group and connectivity information, mass spectrometry confirms the molecular weight and substructural fragments, and chiral HPLC combined with X-ray crystallography definitively establishes the absolute stereochemistry. The understanding of D-amino acid signaling pathways further underscores the importance of such detailed structural work for applications in neuroscience and drug discovery.

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